molecular formula C12H7BrF3NO B3226787 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine CAS No. 1257875-15-2

5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine

Cat. No.: B3226787
CAS No.: 1257875-15-2
M. Wt: 318.09 g/mol
InChI Key: ITEJJZVCQTYBAV-UHFFFAOYSA-N
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Description

Halogenated pyridines are a class of heterocyclic compounds that have garnered significant attention from synthetic chemists. The strategic incorporation of halogen atoms onto the pyridine (B92270) ring provides a versatile chemical handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental to the construction of complex molecular architectures from simpler precursors. The reactivity of the carbon-halogen bond allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The electron-deficient nature of the pyridine ring, further influenced by the presence of electronegative halogens, makes these compounds unique substrates in organic reactions. researchgate.net

The pyridine ring, a nitrogen-containing six-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry. guidechem.comgoogle.com This designation stems from its frequent appearance in a diverse range of FDA-approved drugs and biologically active natural products, including alkaloids and vitamins. guidechem.comuzh.ch The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the solubility and bioavailability of a drug molecule. nih.gov

The versatility of the pyridine scaffold allows it to serve as a core structure that can be readily functionalized to optimize interactions with biological targets. mdpi.com Its presence is integral to the efficacy of numerous therapeutic agents, and it is a key component in more than 7000 existing drug molecules of medicinal importance. uzh.ch The continuous exploration of pyridine-based molecular frameworks highlights its enduring importance in the quest for new and improved pharmaceuticals. guidechem.comgoogle.com

Bromine Functionality: The bromine atom on the pyridine ring is a key feature for synthetic utility. Bromoarenes are highly effective electrophilic partners in a multitude of cross-coupling reactions. The carbon-bromine (C-Br) bond is reactive enough to participate in catalytic cycles with palladium complexes but is generally more stable than the corresponding carbon-iodine (C-I) bond, making brominated compounds ideal intermediates that balance reactivity with shelf-life. beilstein-journals.org This allows for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov

Trifluoromethoxy (OCF₃) Functionality: The trifluoromethoxy group is a powerful tool in molecular design, particularly for tuning the physicochemical properties of drug candidates. researchgate.net Its inclusion can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. The OCF₃ group is one of the most lipophilic substituents, which can enhance a compound's ability to cross cellular membranes. Furthermore, it is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring to which it is attached. researchgate.net The fluorine atoms in the OCF₃ group can also block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. researchgate.net

Table 1: Strategic Importance of Key Functional Groups
Functional GroupKey CharacteristicsStrategic Role in Molecular Design
Pyridine RingNitrogen-containing heterocycle, hydrogen bond acceptor, basic properties. guidechem.comnih.govServes as a "privileged scaffold" in medicinal chemistry, enhances solubility and bioavailability, provides a versatile core for functionalization. google.comuzh.ch
Bromine AtomEffective leaving group, stable synthetic handle. beilstein-journals.orgEnables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for late-stage molecular diversification. nih.gov
Trifluoromethoxy (OCF₃) GroupHighly lipophilic, strong electron-withdrawing nature, metabolically stable. researchgate.netImproves membrane permeability, modulates electronic properties, enhances metabolic stability, and can increase binding affinity to biological targets.

Detailed Profile of 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine

While detailed, peer-reviewed research on the specific synthesis and reactivity of This compound is not extensively available in public literature, its chemical structure allows for a scientifically grounded projection of its properties and synthetic utility. The compound is recognized as a chemical entity available from various commercial suppliers, primarily for research and development purposes.

Table 2: Chemical Properties of this compound
PropertyValue
CAS Number1257875-15-2
Molecular FormulaC₁₂H₇BrF₃NO
Molecular Weight330.09 g/mol
Chemical StructureA pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 4-(trifluoromethoxy)phenyl group.

Projected Synthesis and Reactivity

Based on established principles of organic chemistry, the synthesis of This compound would most likely be achieved via a palladium-catalyzed cross-coupling reaction. A probable synthetic route is the Suzuki-Miyaura coupling of 2,5-dibromopyridine (B19318) with 4-(trifluoromethoxy)phenylboronic acid . This reaction would selectively couple the boronic acid at the more reactive 2-position of the dibromopyridine, leaving the bromine at the 5-position intact for subsequent reactions.

The primary chemical utility of this compound is as a bifunctional building block. The bromine atom at the 5-position serves as a reactive site for further cross-coupling reactions. This allows chemists to introduce a wide variety of substituents at this position, building molecular complexity. For instance, reacting This compound with another arylboronic acid in a second Suzuki coupling would yield a tri-aryl system, a common motif in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-9-3-6-11(17-7-9)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJJZVCQTYBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 4 Trifluoromethoxy Phenyl Pyridine

Retrosynthetic Analysis and Precursor Design for Pyridine (B92270) Derivatives

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine, the most logical disconnection is at the C-C bond between the pyridine and the phenyl ring. This bond is typically formed via a cross-coupling reaction, suggesting two primary retrosynthetic pathways:

Pathway A: Disconnection via a Suzuki-Miyaura coupling suggests that the target molecule can be synthesized from a 5-bromopyridine derivative (electrophile) and a 4-(trifluoromethoxy)phenylboronic acid (nucleophile).

Pathway B: Alternatively, the disconnection could involve a 2-halopyridine and a 5-bromo-phenylboronic acid derivative.

Given the commercial availability and stability of the respective precursors, Pathway A is often the more practical approach. This retrosynthesis identifies 2,5-dibromopyridine (B19318) and 4-(trifluoromethoxy)phenylboronic acid as key precursors. Further disconnection of these precursors leads to even simpler starting materials. For instance, 2,5-dibromopyridine can be prepared from 2-aminopyridine (B139424) through a sequence of bromination and Sandmeyer reaction. 4-(Trifluoromethoxy)phenylboronic acid can be synthesized from 4-(trifluoromethoxy)aniline.

The design of precursors is critical for the success of the synthesis. The choice of protecting groups, activating groups, and the specific type of organometallic reagent (e.g., boronic acid vs. boronic ester) can significantly influence the yield and purity of the final product.

Classical and Modern Approaches to Pyridine Ring Formation and Functionalization

While the target molecule is often assembled via late-stage functionalization of a pre-existing pyridine ring, it is instructive to consider the fundamental methods of pyridine core synthesis.

Cycloaddition and Condensation Reactions for Pyridine Core Synthesis

Classical methods for pyridine synthesis often rely on condensation reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While versatile, these methods often lack the regioselectivity required for the direct synthesis of complex, unsymmetrically substituted pyridines.

More modern approaches utilize cycloaddition reactions, such as the Diels-Alder reaction, to construct the pyridine ring with greater control over the substitution pattern. For instance, [4+2] cycloadditions between 1,2,4-triazines and electron-rich dienophiles can yield substituted pyridines after the extrusion of dinitrogen. These methods, however, may require the synthesis of specialized precursors.

Late-Stage Functionalization Strategies for Complex Pyridines

Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery and development, allowing for the diversification of complex molecular scaffolds at a late stage in the synthetic sequence. For a molecule like this compound, LSF could involve the introduction of the bromine atom onto a pre-formed 2-[4-(trifluoromethoxy)phenyl]pyridine (B7994513) core. This approach can be more efficient than carrying the bromine atom through a multi-step synthesis.

Strategies for LSF of pyridines include direct C-H activation/functionalization, which often requires a directing group to achieve regioselectivity. Radical-based methods are also employed, although they can sometimes lead to mixtures of isomers. The choice of LSF strategy depends on the electronic properties of the pyridine ring and the compatibility of the reaction conditions with other functional groups present in the molecule.

Regioselective Halogenation Strategies at the C-5 Position of the Pyridine Ring

The introduction of a bromine atom at the C-5 position of a 2-substituted pyridine ring requires a regioselective halogenation method. Direct electrophilic bromination of pyridine is challenging due to the electron-deficient nature of the ring and typically occurs at the 3-position under harsh conditions. However, the directing effect of the existing substituent at the 2-position can influence the regioselectivity.

For 2-phenylpyridine (B120327), electrophilic bromination tends to occur on the phenyl ring unless the pyridine nitrogen is activated, for example, by N-oxide formation. Bromination of pyridine-N-oxide can facilitate halogenation at the 2- and 4-positions. Subsequent deoxygenation would then yield the halogenated pyridine.

A more reliable method for achieving 5-bromination of a 2-substituted pyridine is to start with a precursor that already contains the bromine atom in the desired position, such as 2,5-dibromopyridine. The differential reactivity of the bromine atoms at the 2- and 5-positions can then be exploited in subsequent cross-coupling reactions. The bromine at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of the aryl group at this position.

Reagent/MethodPosition of BrominationConditionsRemarks
Br2/oleum3-positionHigh temperatureHarsh conditions, low yield
N-Bromosuccinimide (NBS)VariesRadical initiator or acid catalystCan lead to mixtures of isomers
Pyridine-N-oxide + POBr32- and 4-positionsOchiai-type reactionRequires N-oxide formation and deoxygenation
From 2-amino-5-bromopyridine5-positionSandmeyer reactionReliable method for introducing bromine at C-5

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of biaryl compounds like this compound.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Linkages

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate in the presence of a palladium catalyst and a base, is the most common method for constructing the aryl-pyridine bond in the target molecule. nih.gov

A plausible synthetic route involves the coupling of 2,5-dibromopyridine with 4-(trifluoromethoxy)phenylboronic acid. The key to the success of this reaction is the selective coupling at the more reactive 2-position of the dibromopyridine.

Reaction Scheme:

The reaction conditions for Suzuki-Miyaura couplings can be highly variable and need to be optimized for each specific set of substrates. Key parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.

ParameterCommon Choices
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)
Ligand Triphenylphosphine (PPh3), dppf, SPhos, XPhos
Base K2CO3, K3PO4, Cs2CO3, Na2CO3
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water mixtures
Temperature Room temperature to reflux

A typical procedure would involve reacting 2,5-dibromopyridine with a slight excess of 4-(trifluoromethoxy)phenylboronic acid in a solvent mixture such as dioxane and water, with a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4, and heating the mixture under an inert atmosphere. nih.gov The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the product would be isolated and purified by column chromatography.

Negishi and Stille Coupling Variants and Their Applicability

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are highly applicable for the synthesis of unsymmetrical biaryls like this compound. organic-chemistry.org These methods are valued for their broad scope and tolerance of diverse functional groups. organic-chemistry.orguwindsor.ca

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org For the target molecule, this could be achieved via two primary routes:

Coupling of a 2-pyridylzinc reagent with a 4-(trifluoromethoxy)phenyl halide.

Coupling of a 4-(trifluoromethoxy)phenylzinc reagent with a 2,5-dihalopyridine.

This reaction is noted for its high yields and mild reaction conditions, making it a powerful tool in the preparation of bipyridines and related structures. orgsyn.org

The Stille reaction utilizes an organotin reagent (organostannane) coupling with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are stable to air and moisture, which contributes to the reaction's practicality. wikipedia.org However, the high toxicity of tin compounds is a significant drawback. wikipedia.org The synthesis of the target compound would involve coupling a 4-(trifluoromethoxy)phenyltin reagent with 2,5-dibromopyridine. The Stille coupling's tolerance for a wide array of functional groups makes it particularly effective for transformations involving highly functionalized molecules. uwindsor.ca

Table 1: Comparison of Negishi and Stille Coupling for Biaryl Synthesis

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organotin (R-SnR'3)
Catalyst Palladium or NickelPalladium
Key Advantages High reactivity, mild conditions, lower toxicity of byproducts. orgsyn.orgHigh functional group tolerance, air and moisture stable reagents. uwindsor.cawikipedia.org
Key Disadvantages Reagents can be moisture sensitive.High toxicity of organotin reagents and byproducts. wikipedia.org

C-H Activation and Direct Arylation Methodologies

More recent and atom-economical strategies involve direct C-H activation, which circumvents the need to pre-functionalize one of the aromatic partners. nih.gov Direct arylation of pyridines typically occurs at the C-H bond ortho to the nitrogen atom. nih.govbeilstein-journals.org This approach could be applied to synthesize this compound by reacting 5-bromopyridine with a suitable 4-(trifluoromethoxy)phenylating agent under rhodium or palladium catalysis. nih.govnih.gov

Mechanistic studies of palladium-catalyzed, pyridine-directed C-H arylation with diaryliodonium salts suggest that the reaction can proceed via a turnover-limiting oxidation of a dimeric Pd(II) catalyst intermediate. nih.gov This method is accelerated by electron-withdrawing groups on the arylating reagent, which is relevant given the electronic properties of the trifluoromethoxy group. nih.gov These advanced methods offer a more efficient route for constructing the biaryl core of the target molecule. beilstein-journals.org

Introduction of the Trifluoromethoxy Group via Advanced Fluorination Techniques

The incorporation of the trifluoromethoxy (OCF3) group is a significant challenge in synthetic chemistry. nih.govnih.gov This group imparts unique properties, including high lipophilicity and metabolic stability, making it highly desirable in medicinal and agrochemical compounds. rsc.orgmdpi.com Traditional methods for creating aryl-OCF3 bonds often require harsh conditions. mdpi.com

Advanced fluorination techniques provide milder and more efficient alternatives. These include:

Desulfurization-Fluorination : This involves converting phenols to xanthates, followed by oxidative desulfurization-fluorination. mdpi.com

Deoxyfluorination : Aryl fluoroformates, prepared from phenols, can be treated with sulfur tetrafluoride to yield aryl trifluoromethyl ethers. mdpi.com

Electrophilic Trifluoromethylation : Reagents such as Togni's hypervalent iodine reagents or Umemoto's reagents can be used for the O-trifluoromethylation of phenols and alcohols. mdpi.com

The synthesis of the 4-(trifluoromethoxy)phenyl moiety, a precursor for the final coupling step, relies on these modern methods applied to a suitable phenol (B47542) derivative.

Radical Trifluoromethoxylation Methods

Among the advanced techniques, methods involving the trifluoromethoxy radical (•OCF3) have gained prominence for the C-H trifluoromethoxylation of (hetero)arenes. researchgate.net These reactions are often initiated by photoredox catalysis. acs.org Reagents such as bis(trifluoromethyl)peroxide (BTMP) have been developed as practical and atom-economical sources for the •OCF3 radical. researchgate.net The mechanism involves the photocatalytic generation of the •OCF3 radical, which then adds to the aromatic substrate. researchgate.netacs.org This approach offers a direct route to trifluoromethoxylated arenes from simple hydrocarbon precursors.

Mechanistic Insights into OCF3 Group Introduction and Migration

A notable and mechanistically intriguing pathway for introducing the OCF3 group involves a two-step sequence: the O-trifluoromethylation of N-protected N-(hetero)aryl hydroxylamines, followed by an intramolecular OCF3 group migration. nih.govmdpi.com This protocol provides access to a range of ortho-OCF3 aniline (B41778) derivatives and has been extended to pyridine and pyrimidine (B1678525) systems. nih.govrsc.orgmdpi.com

The mechanism is believed to proceed through a radical O-trifluoromethylation event, followed by the rearrangement. rsc.org For heteroaromatic substrates, the entire process can often be performed in one pot. mdpi.com The migration step is facilitated by electron-donating substituents on the heteroaromatic ring. mdpi.com This methodology highlights the sophisticated mechanistic pathways that have been developed to overcome the inherent challenges of forming the C-OCF3 bond. nih.govnih.gov

Mechanistic Investigations of Key Synthetic Steps and Reaction Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing the synthesis of this compound.

For Negishi and Stille couplings , the generally accepted mechanism involves a catalytic cycle with a Pd(0) species. wikipedia.org The key steps are:

Oxidative Addition : The aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation : The organometallic reagent (organozinc or organotin) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst. wikipedia.org

For direct C-H arylation , the mechanism can be more complex. Studies on palladium-catalyzed arylation of 2-phenylpyridine with diaryliodonium salts have provided detailed insights. nih.gov These investigations, using kinetic analysis and isotope effect studies, suggest that the catalyst resting state is a dimeric Pd(II) species. The proposed mechanism involves the oxidation of this dimer by the iodonium (B1229267) salt as the turnover-limiting step, leading to a bimetallic, high-oxidation-state palladium intermediate that precedes C-C bond formation. nih.gov

Transition State Analysis in Arylation and Functionalization Reactions

Transition state analysis, through both experimental kinetics and computational modeling, provides a deeper understanding of the factors controlling reactivity and selectivity.

In the context of palladium-catalyzed C-H arylation, Hammett studies have shown a strong positive correlation between the reaction rate and the electron-withdrawing character of substituents on the arylating agent (a ρ value of +1.7 was observed). nih.gov This indicates a significant buildup of negative charge at the reaction center in the transition state of the turnover-limiting oxidation step.

Regarding the introduction of the OCF3 group, mechanistic studies show that a direct SN2-type trifluoromethylation of phenoxides is not feasible. rsc.org This is due to factors including strong electron repulsion from the fluorine atoms and the formation of a high-energy, energetically disfavored CF3 carbocation-like transition state. rsc.org This understanding has guided the development of alternative pathways, such as the radical-mediated and rearrangement strategies discussed previously. Computational modeling of the deaminative substitution to introduce an OCF3 group has also explored mechanistic routes, comparing a single electron transfer (SET) radical pathway against a direct nucleophilic attack, providing insight into the favorability of the latter. acs.org

Role of Catalysts and Ligands in Reaction Efficacy and Selectivity

The efficacy of the synthesis is critically dependent on the choice of the palladium catalyst and the nature of the coordinating ligand. The ligand stabilizes the palladium center, preventing its precipitation as inactive palladium black, and modulates its electronic properties and steric environment. This modulation directly impacts the reaction rate and yield.

Research into Suzuki-Miyaura couplings for heteroaryl compounds demonstrates that the selection of the catalytic system is crucial for achieving high yields. For instance, in the coupling of various 5-bromo-substituted heterocycles, different palladium catalysts have been screened to find the optimal conditions. While catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used and effective for a range of substrates, more specialized systems often provide superior results. nih.govgoogleapis.com Studies have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can be a better choice, affording higher yields in shorter reaction times for similar bromo-substituted heterocyclic couplings. nih.gov

The electronic nature of the ligand is a key factor. Electron-rich phosphine (B1218219) ligands, such as dppf, enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. This is particularly beneficial when using less reactive aryl halides. Furthermore, bulky phosphine ligands can accelerate the final reductive elimination step, which releases the final product and regenerates the active Pd(0) catalyst. claremont.edu The interplay between the catalyst, ligand, base, and solvent system is therefore optimized to achieve maximum reaction efficacy, as summarized in the following table for analogous reactions.

Table 1: Comparison of Catalytic Systems in Suzuki-Miyaura Reactions for 5-Bromo-Heterocycle Scaffolds
SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane/H₂O90Moderate to Good nih.gov
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80High nih.gov
5-bromo-2-iodopyrimidinePd(PPh₃)₄TriphenylphosphineNa₂CO₃ (aq)DimethoxyethaneRefluxVariable googleapis.com
5-bromo-1,2,3-triazinePd(dppf)Cl₂dppfAg₂CO₃Acetonitrile8081 uzh.ch

Selectivity is another critical aspect controlled by the catalytic system, particularly concerning regioselectivity when a starting material possesses multiple potential reaction sites. For the synthesis of the target compound, a common precursor is 2,5-dibromopyridine. The Suzuki-Miyaura reaction must be controlled to favor monosubstitution at the more reactive 2-position over the 5-position. The higher reactivity of the C-Br bond at the 2-position of the pyridine ring is influenced by electronic effects from the nitrogen atom. The choice of ligand can further enhance this inherent selectivity. Ligands with specific steric and electronic profiles can preferentially facilitate oxidative addition at one site over another.

Detailed mechanistic studies on related polyhalogenated pyridines show that the reaction sequence can be controlled by carefully selecting the catalyst and reaction conditions. beilstein-journals.org For example, using a bulky and electron-rich ligand can often enhance selectivity for the more sterically accessible or electronically favored position. The following table highlights the performance of different palladium catalysts in a specific Suzuki coupling, illustrating the profound impact of the catalyst-ligand complex on reaction yield.

Table 2: Efficacy of Different Palladium Catalysts in the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole
Catalyst (3 mol%)Time (h)Yield (%)
Pd(PPh₃)₄1865
Pd(OAc)₂1840
PdCl₂(CH₃CN)₂1835
Pd(dppf)Cl₂285
nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 4 Trifluoromethoxy Phenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed map of atomic connectivity can be constructed.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the compound's framework.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine, a COSY spectrum would reveal correlations between adjacent protons on both the pyridine (B92270) and phenyl rings, confirming their substitution patterns. For example, the proton at position 3 of the pyridine ring would show a cross-peak with the proton at position 4, and vice-versa.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This allows for the definitive assignment of carbon signals based on the already-assigned proton signals. Each C-H bond in the molecule would produce a distinct cross-peak in the HSQC/HMQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.edu It connects molecular fragments that are not directly bonded. For instance, HMBC would show correlations from the protons on the phenyl ring to the pyridine carbon atom at position 2, and from the pyridine protons to the phenyl carbon at position 1', confirming the connection between the two aromatic rings.

The expected correlations from these 2D NMR experiments are summarized in the table below.

Proton (¹H) Expected COSY Correlations Expected HMBC Correlations (to Carbons)
H-3 (Pyridine)H-4C-2, C-4, C-5
H-4 (Pyridine)H-3C-2, C-3, C-5, C-6
H-6 (Pyridine)NoneC-2, C-4, C-5
H-2'/H-6' (Phenyl)H-3'/H-5'C-1', C-3'/C-5', C-4', C-2 (Pyridine)
H-3'/H-5' (Phenyl)H-2'/H-6'C-1', C-2'/C-6', C-4'

Data is predictive and based on established NMR principles.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing molecules in their crystalline state. nih.gov It is particularly valuable for studying polymorphism, where a compound can exist in multiple distinct crystal forms with different physical properties. researchgate.net

Different polymorphs will exhibit unique ssNMR spectra due to variations in the local chemical environment and intermolecular interactions of the atoms within the crystal lattice. nih.gov Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, where subtle shifts in carbon resonances can differentiate one polymorphic form from another. The presence of the bromine atom and the trifluoromethoxy group provides additional sensitive nuclei (e.g., ¹⁹F) for ssNMR studies, which can offer further insights into the packing arrangements and conformational differences between polymorphs of this compound. mcmaster.ca The use of dynamic nuclear polarization (DNP) can further enhance the sensitivity of ssNMR, allowing for the detection of even minor polymorphic impurities. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and its packing within the crystal lattice. mdpi.com

The data from X-ray diffraction allows for a detailed analysis of the non-covalent interactions that govern the crystal packing. For this compound, several types of intermolecular interactions would be anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the pyridine nitrogen or the oxygen/fluorine atoms of the trifluoromethoxy group on neighboring molecules. nih.gov

π-π Stacking: The aromatic pyridine and phenyl rings can stack on top of each other, leading to stabilizing π-π interactions. The relative orientation (e.g., parallel-displaced or T-shaped) of these rings can be precisely determined.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich face of an adjacent aromatic ring.

Analysis of the crystal structure can quantify these interactions, helping to explain the material's bulk properties, such as its melting point and solubility.

Interaction Type Potential Participating Atoms/Groups
Halogen BondingBr ··· N, Br ··· O, Br ··· F
π-π StackingPyridine ring ··· Phenyl ring, Pyridine ··· Pyridine
C-H···πAromatic C-H ··· Phenyl ring, Aromatic C-H ··· Pyridine ring
C-H···X (X=O, F)Aromatic C-H ··· O(CF₃), Aromatic C-H ··· F(CF₃)

Table outlines potential interactions based on molecular structure.

The study of polymorphism and the ability to form co-crystals are critical in materials science and pharmaceutical development. nih.gov Co-crystallization involves combining a target molecule with a second, different molecule (a "coformer") in a specific stoichiometric ratio within a single crystal lattice. researchgate.net This can be used to modify the physical properties of the solid without altering the covalent structure of the primary compound.

Single-crystal X-ray diffraction is the gold standard for confirming the formation of a new co-crystal or identifying a new polymorph. It provides unequivocal proof of the new solid form by revealing the altered unit cell dimensions and molecular packing arrangement. For structures related to this compound, studies would involve crystallizing the compound under various conditions (different solvents, temperatures) or with various coformers to explore its solid-state landscape.

Advanced Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation pattern. mdpi.com

For this compound, a key feature in its mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion (M⁺) peak and any fragment ions containing the bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two m/z units. This provides a clear marker for the presence of a single bromine atom in the molecule or fragment.

Under ionization conditions, the molecule will break apart in a predictable manner. The analysis of these fragments helps to confirm the connectivity of the molecule. A plausible fragmentation pathway could involve:

Cleavage of the C-C bond between the pyridine and phenyl rings, resulting in two primary fragment ions.

Loss of the -OCF₃ group or a CF₃ radical from the phenyl ring.

Fission of the pyridine ring.

The determination of these pathways is crucial for structural confirmation. nih.gov

Proposed Fragment Formula Key Identifying Feature
Molecular Ion [M]⁺C₁₂H₇BrF₃NOIsotopic pattern for one Br atom
[M - Br]⁺C₁₂H₇F₃NOLoss of Br, disappearance of isotopic pattern
[M - OCF₃]⁺C₁₂H₇BrNLoss of trifluoromethoxy group
[C₅H₃BrN]⁺C₅H₃BrNBrominated pyridine fragment
[C₇H₄F₃O]⁺C₇H₄F₃OTrifluoromethoxyphenyl fragment

Table presents plausible fragments based on chemical principles.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a chemical formula, which is a critical first step in structural identification. For this compound, HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical exact mass to confirm its elemental makeup.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound ([C₁₂H₇BrF₃NO]⁺)

Ionm/z (Theoretical)Relative Abundance (%)
[M]⁺332.9690100.0
[M+1]⁺333.972313.0
[M+2]⁺334.966997.9
[M+3]⁺335.970312.7

Note: The distinctive isotopic pattern, with the [M]⁺ and [M+2]⁺ peaks at nearly equal abundance, is characteristic of the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further probe the molecular architecture, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a molecular fingerprint, offering valuable insights into the connectivity of the atoms. The fragmentation pattern can be predicted based on the known chemical properties of the functional groups present in the molecule.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
332.9690253.9721Br[C₁₂H₇F₃NO]⁺
332.9690224.9751CBrF₃[C₁₁H₇NO]⁺
253.9721145.0395C₇H₄F₃O[C₅H₃N]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational, rotational, and other low-frequency modes in a molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretching (aromatic)3100-30003100-3000
C=N stretching (pyridine)1600-15501600-1550
C=C stretching (aromatic)1500-14001500-1400
C-F stretching (trifluoromethoxy)1280-1100 (strong, multiple bands)1280-1100
C-O stretching (trifluoromethoxy)1100-10001100-1000
C-Br stretching600-500600-500

Chiroptical Spectroscopy (if applicable for specific derivatives or interactions)

Standard this compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), would become relevant if the molecule were derivatized with a chiral auxiliary or if it were to interact with a chiral environment, such as a protein binding site or a chiral stationary phase in chromatography. In such scenarios, chiroptical spectroscopy could provide valuable information about the three-dimensional arrangement of the molecule and the nature of its interactions. As no such studies have been reported for the parent compound, this section remains speculative but highlights a potential avenue for future research into its derivatives and molecular interactions.

Computational and Theoretical Chemistry Studies on 5 Bromo 2 4 Trifluoromethoxy Phenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can determine the most stable conformation of 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine. This involves calculating bond lengths, bond angles, and dihedral angles.

Orbital analysis, typically performed following geometry optimization, provides information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity. For instance, the HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative and not based on actual published data for the title compound.)

Parameter Predicted Value Significance
HOMO Energy - Indicates the ability to donate electrons.
LUMO Energy - Indicates the ability to accept electrons.
HOMO-LUMO Gap - Relates to chemical reactivity and stability.
Dipole Moment - Measures the overall polarity of the molecule.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, are employed to predict various spectroscopic parameters. These calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing theoretically predicted spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular vibrations or chemical environments.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could reveal its conformational flexibility by exploring different rotational states around the single bond connecting the pyridine (B92270) and phenyl rings.

Furthermore, these simulations can provide a detailed picture of how the molecule interacts with different solvents. By placing the molecule in a simulated box of solvent molecules, it is possible to analyze the formation of solvation shells and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

In Silico Prediction of Spectroscopic Signatures and Molecular Descriptors

In silico methods encompass a broad range of computational techniques used to predict molecular properties. For this compound, these methods can be used to predict its spectroscopic signatures, such as its ultraviolet-visible (UV-Vis) absorption spectrum. Time-dependent DFT (TD-DFT) is a common approach for calculating the electronic transitions that give rise to these spectra.

A variety of molecular descriptors can also be calculated, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate molecular features with biological activity or other properties of interest.

Table 2: Examples of Molecular Descriptors for In Silico Studies (Note: This table is illustrative and not based on actual published data for the title compound.)

Descriptor Description Potential Application
Molecular Weight The sum of the atomic weights of all atoms in the molecule. Basic property for identification and characterization.
LogP The logarithm of the partition coefficient between octanol (B41247) and water. Prediction of lipophilicity and membrane permeability.
Polar Surface Area The surface sum over all polar atoms, primarily oxygen and nitrogen. Prediction of drug transport properties.
Number of Rotatable Bonds The number of bonds which allow free rotation around themselves. Relates to conformational flexibility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying transition states, which are the high-energy intermediates that connect reactants and products. By calculating the activation energies associated with these transition states, the most likely reaction pathway can be determined. This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Investigation of Non-Covalent Interactions within the Molecular Framework

Non-covalent interactions play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state, as well as their interactions with biological targets. For this compound, several types of non-covalent interactions could be at play. These include halogen bonding involving the bromine atom, π-π stacking between the aromatic rings, and dipole-dipole interactions.

Computational techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. Understanding the nature and strength of these interactions is essential for crystal engineering and the rational design of new materials.

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2 4 Trifluoromethoxy Phenyl Pyridine

Exploitation of the C-5 Bromo Moiety in Further Synthetic Transformations

The bromine atom at the C-5 position of the pyridine (B92270) ring is the primary site for synthetic elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for molecular diversification.

The C(sp²)-Br bond in 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C bonds in modern organic synthesis.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method would allow for the introduction of various substituted alkynyl groups at the C-5 position of the pyridine ring, yielding functionalized internal alkynes that can serve as precursors for other chemical transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. This transformation is a powerful method for forming substituted alkenes, typically with high trans selectivity. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. This would enable the attachment of vinyl groups to the pyridine core.

Buchwald-Hartwig Cross-Coupling: While more commonly associated with C-N bond formation, variations of the Buchwald-Hartwig reaction can also be used to form C-C bonds. However, it is more prominently used for heteroatom coupling as discussed below. The reaction's utility in C-C bond formation is part of a broader class of palladium-catalyzed reactions that have revolutionized the synthesis of complex organic molecules.

The conditions for these reactions can be tailored based on the specific substrates, but generally involve a palladium source, a phosphine (B1218219) ligand, and a base in an appropriate solvent.

Table 1: Representative Conditions for C-C Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

Coupling ReactionTypical Catalyst/PrecatalystCommon LigandsBaseSolventKey Bond Formed
SonogashiraPd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, piperidine, DABCOTHF, DMF, TolueneAryl-Alkyne
HeckPd(OAc)₂, Pd/CPPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, AcetonitrileAryl-Alkene
SuzukiPd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, SPhos, dppfK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, DioxaneAryl-Aryl

The C-5 bromo moiety is also an excellent handle for introducing heteroatoms, significantly expanding the chemical space accessible from this intermediate.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is highly versatile, tolerating a wide range of primary and secondary amines and heterocycles. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org This would be the premier method for synthesizing 5-amino-pyridine derivatives from the title compound.

C-O and C-S Bond Formation (Ullmann Condensation): The Ullmann condensation is a classic copper-promoted reaction for forming C-O and C-S bonds by coupling an aryl halide with an alcohol, phenol (B47542), or thiol. wikipedia.org While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts with specific ligands (like phenanthroline or amino acids), allowing the reactions to proceed under milder conditions. wikipedia.orgnih.gov This methodology would enable the synthesis of 5-aryloxy, 5-alkoxy, or 5-thioether derivatives of the parent molecule.

Functionalization Strategies for the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination to metal centers.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or dimethyldioxirane. researchgate.netarkat-usa.org The oxidation of 2-substituted pyridines typically yields the N-oxide as the sole product. researchgate.net The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack. It also serves as a protecting group or can be removed via deoxygenation. scripps.edu

N-Alkylation: Direct N-alkylation of the pyridine nitrogen with alkyl halides leads to the formation of quaternary pyridinium (B92312) salts. This transformation enhances the electron-withdrawing nature of the pyridine ring. Due to the inherent aromaticity of the pyridine ring, N-alkylation is generally a straightforward process, though the reactivity can be influenced by the steric bulk of the 2-aryl substituent. organic-chemistry.orgrsc.orgresearchgate.net

The pyridine nitrogen, often in conjunction with another nearby donor atom, can act as a ligand to coordinate with various transition metal centers. 2-Arylpyridines are well-known bidentate ligands, chelating to metals through the pyridine nitrogen and a C-H bond on the aryl ring in a cyclometalation process. This coordination is a key step in many C-H activation and functionalization reactions. acs.orgmdpi.com

Complexes formed with metals such as palladium, ruthenium, copper, and platinum have found applications in catalysis. mdpi.comnih.govelsevierpure.com The specific coordination environment around the metal center dictates the catalytic activity and selectivity of the resulting complex. nih.govmdpi.com For instance, ruthenium complexes bearing 2-arylpyridine-based ligands have been shown to be effective catalysts for the direct arylation of C-H bonds in water. mdpi.com The ability of this compound to act as a ligand opens avenues for its use in designing novel homogeneous catalysts.

Chemical Stability and Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, primarily valued for its profound impact on physicochemical properties and its exceptional chemical stability. nih.gov

The C-F bond is one of the strongest single bonds in organic chemistry, rendering the -CF₃ moiety, and by extension the -OCF₃ group, highly resistant to chemical degradation. mdpi.com Unlike a methoxy (B1213986) group (-OCH₃), which can be cleaved under strongly acidic (e.g., HBr) or basic conditions, the trifluoromethoxy group is stable under a wide range of reaction conditions. rsc.org It is generally inert to metabolic oxidation, nucleophilic and electrophilic attack, and common reducing or oxidizing agents. nih.gov

Impact of -OCF3 Group on Electronic Modulation of the Pyridine Ring

The trifluoromethoxy (-OCF3) group, positioned on the phenyl ring, exerts a significant, albeit indirect, electronic influence on the attached pyridine ring. This modulation is primarily transmitted through the C2-phenyl linkage via inductive and resonance effects. The -OCF3 group is one of the most strongly electron-withdrawing groups used in medicinal and materials chemistry. nih.gov Its potent inductive effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F and O-C bonds, drawing electron density away from the phenyl ring.

This electron withdrawal from the phenyl ring, in turn, enhances the electron-withdrawing character of the entire 2-[4-(trifluoromethoxy)phenyl] substituent relative to an unsubstituted phenyl group. Consequently, the pyridine ring becomes more electron-deficient. This deactivation has several measurable consequences:

Reduced Basicity: The nitrogen lone pair in the pyridine ring is less available for protonation, making the molecule a weaker base compared to unsubstituted 2-phenylpyridine (B120327).

Modified Spectroscopic Properties: The electron-deficient nature of the pyridine ring can be observed through techniques like NMR spectroscopy, where the chemical shifts of the pyridine protons would be expected to move downfield.

Altered Reactivity: The deactivation of the pyridine ring makes it less susceptible to electrophilic aromatic substitution but more activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (C2 and C4/C6). stackexchange.comyoutube.com

SubstituentHammett Constant (σp)Electronic Effect
-H0.00Neutral (Reference)
-OCH3-0.27Strongly Donating
-Br+0.23Withdrawing
-CF3+0.54Strongly Withdrawing
-OCF3+0.35Strongly Withdrawing
-NO2+0.78Very Strongly Withdrawing

This table presents standard Hammett constants (σp) for various para-substituents on a benzene (B151609) ring, illustrating their relative electronic effects. Data sourced from established physical organic chemistry literature. wikipedia.orgustc.edu.cn

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution reactions is governed by the directing and activating/deactivating effects of its two substituents: the para-trifluoromethoxy group (-OCF3) and the ortho- (5-bromopyridin-2-yl) group.

Electrophilic Aromatic Substitution (EAS)

Both the -OCF3 group and the 2-pyridyl group are electron-withdrawing, thus deactivating the phenyl ring towards electrophilic attack. wikipedia.orglkouniv.ac.in Electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would therefore require harsh conditions compared to benzene. minia.edu.eg

The regioselectivity of any potential substitution is determined by the combined directing effects of the existing substituents:

-OCF3 Group: This group is known to be a meta-director for electrophilic substitution due to its strong electron-withdrawing nature. It directs incoming electrophiles to the positions meta to itself (C3' and C5').

(5-Bromopyridin-2-yl) Group: As a deactivating group, the pyridyl substituent generally directs incoming electrophiles to the ortho- and para-positions of the phenyl ring (C2', C6', and C4'). However, the para position is already occupied by the -OCF3 group.

When considering the combined influence, the positions ortho to the pyridyl group (C2' and C6') are the same as the positions meta to the -OCF3 group. Therefore, these positions are the most likely sites for electrophilic attack, as their deactivation is less pronounced compared to the position ortho to the strongly deactivating -OCF3 group (C3' and C5'). Studies on the nitration of 2-phenylpyridine confirm that substitution occurs preferentially on the phenyl ring rather than the more deactivated pyridine ring. rsc.org

Position on Phenyl RingInfluence of -OCF3 (para)Influence of 2-Pyridyl (ortho)Predicted Reactivity
C2', C6'Meta (Directing)Ortho (Directing)Most Likely Site of Substitution
C3', C5'Ortho (Deactivating)Meta (Deactivating)Highly Deactivated

This table summarizes the directing effects for electrophilic aromatic substitution on the phenyl ring of the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unactivated phenyl ring is generally not feasible. For an SNAr reaction to occur, two primary conditions must be met:

The presence of a good leaving group (typically a halide).

Strong activation of the ring by potent electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. nih.gov

The phenyl ring in this compound does not meet these criteria. It lacks a suitable leaving group, and while the -OCF3 group is electron-withdrawing, it is not typically sufficient on its own to activate the ring for SNAr. In contrast, the pyridine ring, particularly with the bromine at the C5 position, is a potential site for nucleophilic substitution, although C2 and C4 positions are generally more activated for SNAr reactions. stackexchange.com Therefore, under conditions typically used for SNAr, reaction on the phenyl ring is highly unlikely.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article specifically on “this compound” that adheres to the detailed outline provided.

The search for research findings related to this specific compound across the requested subtopics—its incorporation into complex polyheterocyclic and macrocyclic architectures, its derivatization for supramolecular assembly and crystal engineering, its role as a precursor for advanced functional materials (including polymers and components in organic electronic devices), and its use in the design of novel ligands for organometallic catalysis—did not yield sufficient specific data.

The available literature focuses on analogous compounds, such as other substituted bromopyridines or molecules with a trifluoromethoxy-phenyl moiety, but does not provide the detailed research findings, data tables, and specific examples required for the requested article on "this compound" itself. To maintain scientific accuracy and adhere strictly to the user's instructions to focus solely on the specified compound, this article cannot be generated.

5 Bromo 2 4 Trifluoromethoxy Phenyl Pyridine As a Synthetic Building Block and Ligand Precursor

Design and Synthesis of Novel Ligands for Organometallic Catalysis

Chelating Ligands for Transition Metal-Catalyzed Reactions

The most direct application of 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine as a building block for chelating ligands is in the synthesis of substituted 2,2'-bipyridines. Bipyridines are a cornerstone class of N,N'-bidentate chelating ligands, renowned for their ability to form stable complexes with a vast array of transition metals. The resulting metal-bipyridine complexes are pivotal catalysts in numerous organic transformations, including cross-coupling reactions, polymerizations, and oxidations.

By utilizing the bromine atom as a reactive site, symmetrical 2,2'-bipyridine (B1663995) ligands can be synthesized through transition metal-catalyzed homocoupling reactions. Methods such as the Ullmann coupling, which traditionally uses copper, or more modern protocols involving nickel or palladium catalysts, are effective for this transformation. organic-chemistry.orgwikipedia.orgnih.gov The homocoupling of two molecules of this compound yields 5,5'-bis[4-(trifluoromethoxy)phenyl]-2,2'-bipyridine. This C2-symmetric ligand retains the electronic influence of the trifluoromethoxy groups and presents a well-defined steric profile, making it a candidate for creating robust and selective catalysts.

The general synthetic approach involves the reductive coupling of the aryl bromide precursor. Nickel-catalyzed electrochemical methods have also proven highly efficient for synthesizing 2,2'-bipyridines from 2-bromopyridine (B144113) precursors, often providing high yields under mild conditions. nih.gov These established methods are directly applicable to this compound, highlighting its utility as a readily available precursor for new chelating ligand systems. researchgate.netnih.gov

Below is a representative table outlining typical conditions for the homocoupling of 5-bromo-2-arylpyridines to form symmetrical 5,5'-disubstituted-2,2'-bipyridine ligands.

Table 1: Representative Conditions for Homocoupling of 5-Bromo-2-arylpyridines

Coupling Method Catalyst System Reducing Agent / Co-reagent Solvent Temperature Typical Yield (%) Ref.
Ullmann Coupling Cu powder or Cu-bronze alloy None (stoichiometric Cu) DMF or neat >200 °C Variable organic-chemistry.orgwikipedia.org
Nickel-Catalyzed NiCl₂(PPh₃)₂ / PPh₃ Zn DMF 50-80 °C >70% hhu.de
Electrochemical NiBr₂(bpy) Sacrificial Anode (e.g., Zn) DMF or Acetonitrile Room Temp. 58-98% nih.gov
Stille Coupling Pd(PPh₃)₄ Hexa-n-butyldistannane Toluene or Dioxane Reflux 70-90% researchgate.netresearchgate.net

Chiral Ligand Derivatives for Enantioselective Transformations

The development of chiral ligands is a central focus of asymmetric catalysis, aiming to produce enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. This compound is an excellent starting point for creating novel chiral ligands through two primary strategies: the synthesis of atropisomeric bipyridines and the attachment of chiral auxiliaries.

Atropisomeric Bipyridine Ligands: Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (atropisomers). In the context of 2,2'-bipyridines, restricted rotation around the C2-C2' bond can create a source of axial chirality. The homocoupling of this compound, as described previously, produces a symmetrical bipyridine. The bulky 4-(trifluoromethoxy)phenyl groups at the 2- and 2'-positions can significantly restrict free rotation around the central C-C bond, particularly if additional bulky substituents are introduced at the 6- and 6'-positions. This steric hindrance can lead to the formation of stable, axially chiral atropisomers that can be resolved into their separate enantiomers. These C2-symmetric chiral ligands create a well-defined chiral pocket around a coordinated metal center, which is highly effective for inducing enantioselectivity in catalytic reactions. hawaii.edunih.gov

Ligands with Appended Chiral Auxiliaries: An alternative and highly modular approach to creating chiral ligands involves using the bromine atom on the this compound scaffold to attach a known chiral molecule, often referred to as a chiral auxiliary. This can be achieved through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to form a new C-C or C-N bond.

For example, a chiral oxazoline (B21484) unit, a privileged scaffold in asymmetric catalysis, could be introduced via a Suzuki coupling with a boronic acid derivative of the chiral auxiliary. Similarly, chiral amines or alcohols derived from natural sources like amino acids or terpenes can be linked to the pyridine (B92270) core. This strategy allows for the systematic variation of the chiral environment by simply changing the appended chiral group, enabling the fine-tuning of the ligand's stereochemical influence for specific enantioselective transformations. clentchem.comresearchgate.net The resulting P,N, N,O, or N,N-type ligands can coordinate to transition metals like palladium, rhodium, or iridium to catalyze a wide range of asymmetric reactions, including hydrogenations, allylic substitutions, and C-H functionalizations. nih.govacs.org

Table 2: Potential Chiral Ligand Architectures from this compound

Chirality Source Synthetic Strategy Resulting Ligand Type Potential Catalytic Application
Axial Chirality Homocoupling (e.g., Ullmann, Ni-catalyzed) with subsequent introduction of bulky 6,6'-substituents Atropisomeric C2-Symmetric Bipyridine Asymmetric hydrogenation, Diels-Alder reactions, Oxidative annulations
Chiral Auxiliary Suzuki coupling with a chiral oxazoline boronate ester Phenyl-pyridine with chiral oxazoline substituent (N,N-ligand) Asymmetric allylic alkylation, Hydrosilylation
Chiral Auxiliary Buchwald-Hartwig amination with a chiral amine Phenyl-pyridine with chiral amino group (N,N-ligand) Asymmetric transfer hydrogenation, C-H activation

Green Chemistry Principles in the Synthesis and Handling of 5 Bromo 2 4 Trifluoromethoxy Phenyl Pyridine

Solvent Selection and Minimization of Hazardous Waste Generation

Solvents are a major contributor to the waste generated in the pharmaceutical and fine chemical industries, often accounting for over 70-80% of the total mass in a typical process. jk-sci.com Consequently, judicious solvent selection is a cornerstone of green chemistry. Solvent selection guides, developed by consortiums like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI-PR) and individual companies, categorize solvents based on their safety, health, and environmental (SHE) impact. acs.orgacsgcipr.orgubc.ca These guides classify solvents as recommended, problematic, or hazardous, guiding chemists toward more sustainable choices. jk-sci.comacsgcipr.org

Traditional Suzuki-Miyaura reactions often employ solvents like toluene, 1,4-dioxane, or dimethylformamide (DMF), which are now considered problematic or hazardous due to toxicity and disposal challenges. nih.gov Green chemistry research has identified more benign alternatives that are effective for such cross-coupling reactions. rsc.org Water, particularly when used with water-soluble ligands, is an excellent green solvent. nih.govrsc.org Bio-derived alcohols like ethanol (B145695) and ether-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol are also preferred alternatives that have been successfully used for the synthesis of biaryl and heterocyclic compounds. nih.govnih.gov

Minimizing hazardous waste also involves reducing the number of process steps, particularly aqueous workups and chromatographic purifications, which consume large volumes of solvents. cdc.gov The use of solvents that allow for easy product separation, for instance by precipitation or extraction with a minimal amount of a greener co-solvent, is a key strategy.

SolventClassificationKey Hazards/Benefits
TolueneProblematic/HazardousSuspected reproductive toxin, volatile organic compound (VOC). whiterose.ac.uk
1,4-DioxaneHazardousLikely carcinogen, forms explosive peroxides. whiterose.ac.uk
DMF (Dimethylformamide)HazardousReproductive toxin, high boiling point makes removal difficult. whiterose.ac.uk
WaterRecommendedNon-toxic, non-flammable, safe. Requires substrates/catalysts to be water-soluble or used in biphasic systems. rsc.org
EthanolRecommendedBio-derived, low toxicity, biodegradable. nih.gov
2-MeTHF (2-Methyltetrahydrofuran)RecommendedBio-derived, lower peroxide formation tendency than THF, easily separated from water. nih.gov

Catalyst Reuse and Recyclability in Synthetic Processes

The probable synthetic route to 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine involves a palladium-catalyzed cross-coupling reaction. Palladium is a precious, expensive, and toxic heavy metal, making its recovery and reuse a critical goal for both economic and environmental reasons. nih.govmdpi.com Traditional homogeneous palladium catalysts are difficult to separate from the reaction mixture, leading to product contamination and loss of the catalyst. researchgate.net

A key green strategy is the development of heterogeneous catalysts, where the palladium is immobilized on a solid support. acs.orgacs.org This approach facilitates easy separation of the catalyst from the product solution by simple filtration, allowing it to be reused for multiple reaction cycles. researchgate.net Various materials have been explored as supports, each offering distinct advantages:

Polymers: Chitosan, a biodegradable biopolymer, can be used as a support for palladium, creating a catalyst that is effective in aqueous media and can be recycled multiple times. acs.org

Porous Organic Polymers (POPs): These materials provide a high surface area and can be functionalized to stabilize palladium nanoparticles, preventing aggregation and leaching. mdpi.com

Zeolites: Materials like mordenite (B1173385) offer high mechanical and thermal strength, serving as robust supports for palladium nanoparticles. mdpi.com

Magnetic Nanoparticles: Supporting palladium on magnetic cores (e.g., Fe₃O₄) allows for catalyst recovery using an external magnet, a highly efficient separation technique.

A significant challenge with heterogeneous catalysts is the leaching of the active metal into the solution, which reduces catalyst lifetime and can contaminate the product. mdpi.com Designing robust linkages between the support and the metal is crucial to creating truly recyclable and sustainable catalytic systems. mdpi.comresearchgate.net

Catalyst TypeSupport MaterialKey AdvantagesTypical Recycle Count
HomogeneousNone (e.g., Pd(PPh₃)₄)High activity and selectivity.Not typically recycled.
HeterogeneousPorous Organic PolymerHigh surface area, stable, can be recycled nine times without significant activity loss. mdpi.com5-10+ cycles. researchgate.netmdpi.com
HeterogeneousChitosan (Biopolymer)Biodegradable, eco-friendly, effective in aqueous media. acs.orgUp to 5 cycles. acs.org
HeterogeneousMordenite (Zeolite)High mechanical strength, high turnover frequency. mdpi.comUp to 10 cycles. mdpi.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy are inherently less wasteful.

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation and is generally considered to have a favorable atom economy compared to older methods like the Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight byproducts. In the synthesis of this compound, a plausible Suzuki coupling route would involve reacting 2,5-dibromopyridine (B19318) with 4-(trifluoromethoxy)phenylboronic acid.

Plausible Synthetic Route:

2,5-Dibromopyridine + 4-(Trifluoromethoxy)phenylboronic acid → this compound + Boronic acid byproducts

Atom Economy Calculation:

Reactants:

2,5-Dibromopyridine (C₅H₃Br₂N): 236.88 g/mol

4-(Trifluoromethoxy)phenylboronic acid (C₇H₆BF₃O₃): 205.93 g/mol

Product:

this compound (C₁₂H₇BrF₃NO): 318.09 g/mol

The calculation for atom economy is:

While the base and catalyst are essential, they are used in sub-stoichiometric (catalytic) or easily separable (inorganic base) forms and are often excluded from the basic calculation. The primary byproducts derive from the boronic acid moiety, which are generally inorganic boron salts that are less environmentally harmful than organic byproducts.

Beyond theoretical atom economy, optimizing reaction efficiency (i.e., chemical yield) is crucial. High yields ensure that the maximum amount of starting material is converted to the product, minimizing waste. Modern optimization techniques, such as data-driven Bayesian optimization, can rapidly screen multiple parameters (catalyst, base, solvent, temperature) to identify the most efficient conditions, saving time and resources. nih.gov

Implementation of Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing in the chemical industry. tulip.coamericanpharmaceuticalreview.com Instead of conducting a reaction in a large vessel, reactants are continuously pumped through a tube or microreactor where they mix and react. researchgate.net This technology offers significant green chemistry advantages, particularly for the synthesis of complex molecules like pyridine (B92270) derivatives. ijarsct.co.inresearchgate.netuc.pt

Key benefits of flow chemistry include:

Enhanced Safety: Small reactor volumes mean that only a minimal amount of hazardous material is reacting at any given time. The high surface-area-to-volume ratio allows for superior control over reaction temperature, preventing dangerous thermal runaways, which can be a concern in exothermic cross-coupling reactions. researchgate.net

Improved Efficiency and Reproducibility: Precise control over parameters like residence time, temperature, and stoichiometry leads to more consistent product quality and often higher yields. nih.gov

Ease of Scalability: Increasing production volume is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. usp.org

Process Intensification: Multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, with in-line purification and analysis. acs.org This eliminates the need for isolating and purifying intermediates at each stage, dramatically reducing solvent use and waste.

The pharmaceutical industry is increasingly adopting continuous manufacturing to make processes more efficient, cost-effective, and resilient. usp.orgtechtarget.commanufacturingdive.com The synthesis of biaryl compounds and pyridine-based heterocycles has been successfully demonstrated in flow systems, indicating that this approach is highly applicable to the greener production of this compound. acs.orgmdpi.com

Application of Mechanochemistry and Ionic Liquids for Sustainable Synthesis

Mechanochemistry Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to initiate and sustain chemical reactions, often in the absence of a solvent. researchgate.net This solvent-free approach aligns directly with green chemistry principles by eliminating a primary source of industrial waste. For the synthesis of biaryl compounds, mechanochemical methods have been successfully applied to C-C cross-coupling reactions. researchgate.netnih.gov Performing the Suzuki-Miyaura coupling in a ball mill with a solid palladium catalyst and a solid base can lead to high yields of the desired product without the need for bulk solvents. This drastically reduces the environmental footprint of the synthesis and simplifies product isolation, as the solid product can be extracted with a minimal amount of a green solvent.

Ionic Liquids (ILs) Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. ingentaconnect.com They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution and worker exposure. rsc.org They also exhibit high thermal stability and can dissolve a wide range of organic and inorganic compounds. rsc.org

In the context of palladium-catalyzed cross-coupling, ILs can serve multiple roles:

Green Solvent: Replacing volatile organic compounds. acs.org

Catalyst Stabilizer: The ionic nature of the solvent can stabilize the palladium catalyst, preventing decomposition and often enhancing its activity. rsc.orgrsc.org

Recyclable Medium: Products can often be extracted with a non-polar solvent (like heptane), leaving the catalyst dissolved in the ionic liquid, which can then be reused for subsequent batches. rsc.org

The use of imidazolium-based ionic liquids has been shown to give excellent reactivity for Suzuki reactions, demonstrating their potential for the synthesis of this compound. acs.orgacs.org By combining a recyclable heterogeneous catalyst with an ionic liquid, it is possible to design a highly sustainable and efficient synthetic process.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. A common approach involves using 5-bromo-2-iodopyridine as a starting material, reacting it with 4-(trifluoromethoxy)phenol under copper or palladium catalysis (General Procedure E in ). Yields (>90%) depend on reaction time, temperature (80–120°C), and solvent choice (e.g., DMF or THF). For optimization, employ Design of Experiments (DOE) to test variables like catalyst loading (1–5 mol%), ligand type (e.g., Xantphos), and stoichiometric ratios of reactants. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3 ) confirms structure via aromatic proton signals (e.g., δ 8.21 ppm for pyridine protons) and coupling constants (e.g., J=8.7HzJ = 8.7 \, \text{Hz} for para-substituted phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 348.0 for C12_{12}H8_8BrF3_3NO).
  • Melting Point Analysis : Compare observed mp (e.g., 198–202°C) with literature values to assess purity .

Advanced Research Questions

Q. How can cross-coupling reactions be leveraged to derivatize the bromo substituent?

Methodological Answer: The bromine atom is a versatile site for Suzuki-Miyaura coupling. Convert the bromo group to a boronate ester using bis(pinacolato)diboron (B2_2pin2_2) and a palladium catalyst (General Procedure F in ). This intermediate reacts with aryl halides to introduce substituents (e.g., electron-withdrawing groups for tuning electronic properties). Monitor reaction progress via TLC and optimize conditions (e.g., 60–100°C, 12–24 h) to achieve >60% yields .

Q. How do substituent positions on the pyridine ring influence reactivity and biological activity?

Methodological Answer: The bromine at position 5 and trifluoromethoxy group at position 4 of the phenyl ring (meta to pyridine) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Computational studies (DFT) can predict sites for functionalization. For biological activity, compare analogs:

Substituent PositionBiological Activity (IC50_{50})Reference
5-Bromo, 4-CF3_3O0.8 µM (ENPP1 inhibition)
5-Fluoro, 4-CF3_32.3 µM
Structure-activity relationship (SAR) models reveal that bulkier substituents at position 5 improve target binding .

Q. How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines bond angles and conformations. For example, in a related oxadiazole derivative (), SCXRD confirmed a dihedral angle of 12.5° between pyridine and thiophene rings, critical for π-π stacking in enzyme inhibition. Crystallize derivatives using slow evaporation (e.g., CHCl3_3/hexane) and collect data with a synchrotron source (λ = 0.7–1.0 Å) .

Q. How to reconcile discrepancies in reported yields or physicochemical properties?

Methodological Answer: Variations arise from purity (e.g., ≤95% vs. ≥99%), analytical methods (HPLC vs. NMR), or reaction scaling. For example:

  • Yield Discrepancies : Small-scale reactions (1–5 mmol) may report higher yields due to efficient heat transfer vs. bulk synthesis.
  • Melting Points : Impurities (e.g., residual solvent) broaden mp ranges. Use DSC for precise thermal analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.